(R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride
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Overview
Description
®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the asymmetric reductive amination of a suitable precursor. One common method includes the use of ®-selective ω-transaminase enzymes, which catalyze the reductive amination of carbonyl compounds to produce chiral amines . The reaction conditions often involve mild temperatures and the presence of pyridoxal-5-phosphate (PLP) as a cofactor.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, leveraging the high enantioselectivity and efficiency of engineered ω-transaminase enzymes. These processes are designed to be environmentally friendly and economically viable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzyme activity or receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity and selectivity.
4-(Trifluoromethyl)phenylalanine: Another trifluoromethyl-substituted amino acid with applications in protein engineering and drug design.
Uniqueness
®-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it particularly valuable in the development of chiral drugs and agrochemicals .
Properties
IUPAC Name |
(3R)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGEGKCWDZYHR-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-83-3 |
Source
|
Record name | Benzenebutanoic acid, β-amino-4-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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